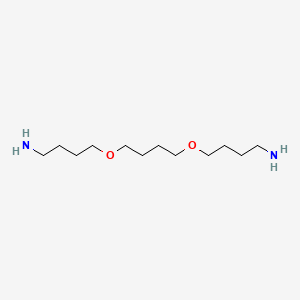
1,14-Diamino-5,10-dioxatetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,14-Diamino-5,10-dioxatetradecane is an organic compound characterized by the presence of two amino groups and two ether linkages within a fourteen-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-diamino-5,10-dioxatetradecane typically involves the reaction of a suitable diol with an amine under controlled conditions. One common method is the reaction of 1,14-dihydroxy-5,10-dioxatetradecane with ammonia or a primary amine in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired diamine product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps, such as distillation or crystallization, are implemented to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,14-Diamino-5,10-dioxatetradecane can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
1,14-Diamino-5,10-dioxatetradecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the study of enzyme-substrate interactions and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,14-diamino-5,10-dioxatetradecane involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. Additionally, the ether linkages may contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diamino-1H-tetrazole: Known for its high nitrogen content and energetic properties.
3,5-Diamino-1,2,4-thiadiazole: Used in the synthesis of heterocyclic compounds with potential pharmaceutical applications.
1,3-Diamino-2,4,5,6-tetrabromobenzene: Exhibits unique optical and mechanical properties.
Uniqueness
1,14-Diamino-5,10-dioxatetradecane is unique due to its long carbon chain with both amino and ether functionalities. This combination of features makes it versatile for various applications, particularly in the synthesis of complex molecules and materials with specific properties.
Propriétés
Numéro CAS |
129316-97-8 |
|---|---|
Formule moléculaire |
C12H28N2O2 |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
4-[4-(4-aminobutoxy)butoxy]butan-1-amine |
InChI |
InChI=1S/C12H28N2O2/c13-7-1-3-9-15-11-5-6-12-16-10-4-2-8-14/h1-14H2 |
Clé InChI |
ZJGRZPCOLBDFIZ-UHFFFAOYSA-N |
SMILES canonique |
C(CCOCCCCOCCCCN)CN |
Numéros CAS associés |
27417-83-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



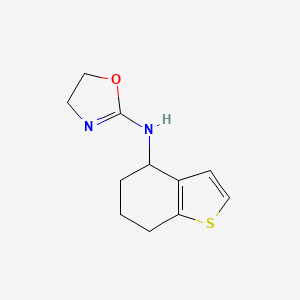
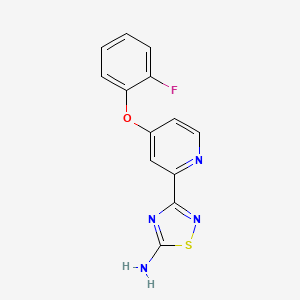
![5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrobromide](/img/structure/B13748004.png)
![[(3S,3aS,6S,6aS)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13748010.png)
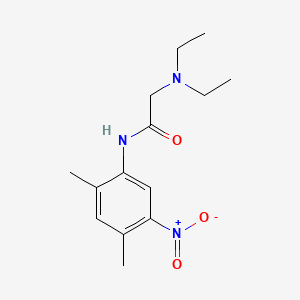
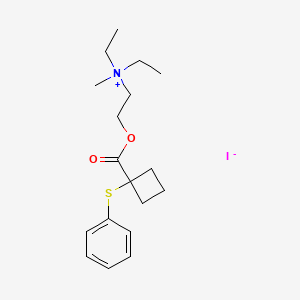

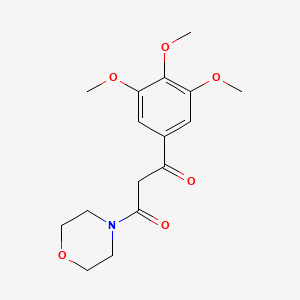
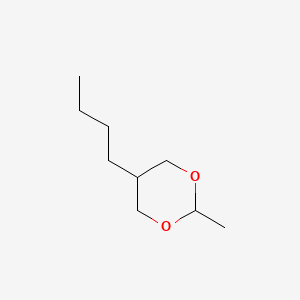


![4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde](/img/structure/B13748073.png)
